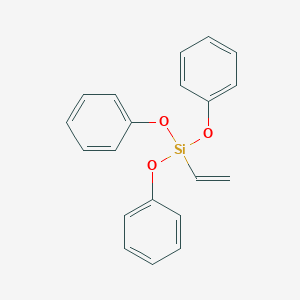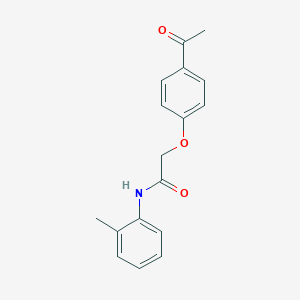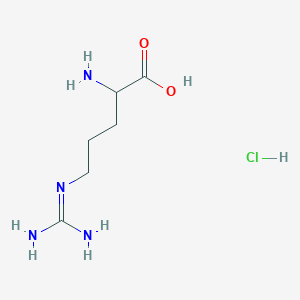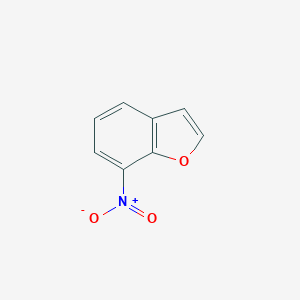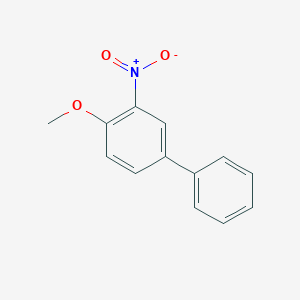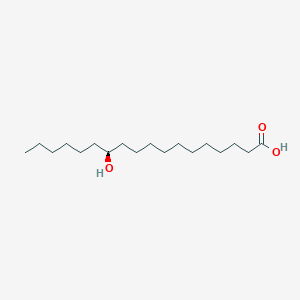
(S)-12-Hydroxyoctadecanoic acid
Overview
Description
(S)-12-Hydroxyoctadecanoic acid, also known as 12-Hydroxy stearic acid (12-HSA), is a fatty acid that has gained attention in recent years due to its potential applications in various fields. It is a naturally occurring fatty acid that is found in human milk, cow milk, and other animal fats. The unique chemical structure of 12-HSA makes it an attractive candidate for use in many different applications, including in scientific research.
Mechanism Of Action
The mechanism of action of 12-HSA is not fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a protein that is involved in the growth of new blood vessels.
Biochemical And Physiological Effects
12-HSA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and reduce the formation of new blood vessels. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 12-HSA in lab experiments is its relative safety. It is a naturally occurring compound that is found in many different types of foods, and it has been shown to have low toxicity in animal studies. However, one of the limitations of using 12-HSA in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are many potential future directions for research involving 12-HSA. One area of interest is the development of new drugs that target the COX-2 enzyme and other signaling pathways that are involved in inflammation and tumor growth. Another area of interest is the development of new methods for synthesizing 12-HSA, which could make it more accessible for use in various applications. Additionally, further research is needed to fully understand the mechanism of action of 12-HSA and its potential applications in various fields.
Scientific Research Applications
12-HSA has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make it a promising candidate for use in the development of new drugs for the treatment of various diseases, including cancer and inflammation.
properties
CAS RN |
18417-00-0 |
|---|---|
Product Name |
(S)-12-Hydroxyoctadecanoic acid |
Molecular Formula |
C18H36O3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
(12S)-12-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m0/s1 |
InChI Key |
ULQISTXYYBZJSJ-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCCC[C@@H](CCCCCCCCCCC(=O)O)O |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

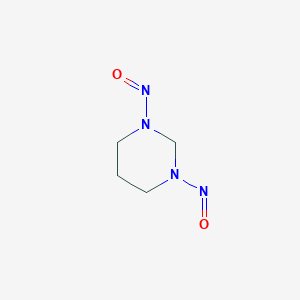
![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)
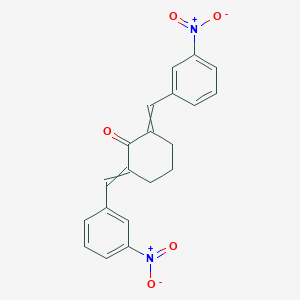
![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)
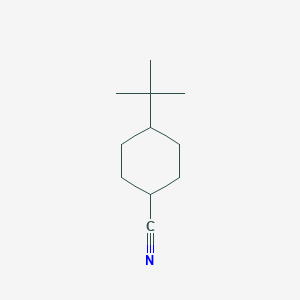
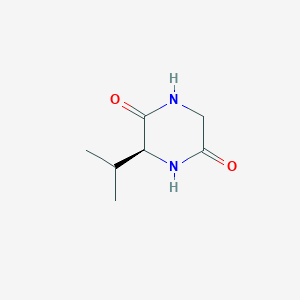
![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)
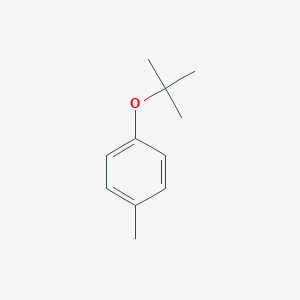
![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)
